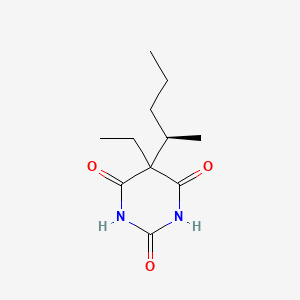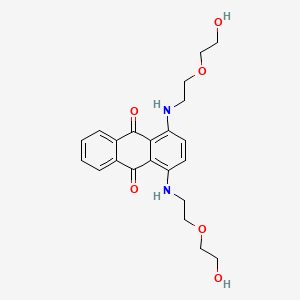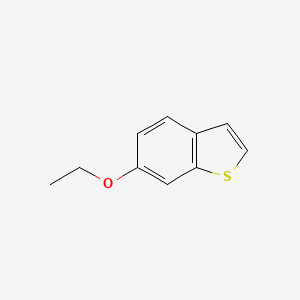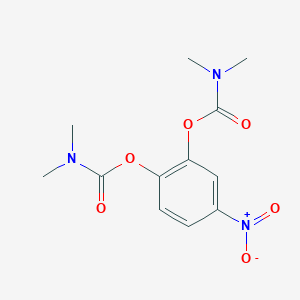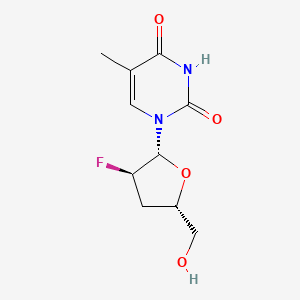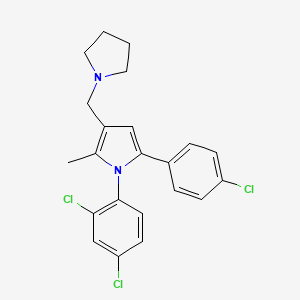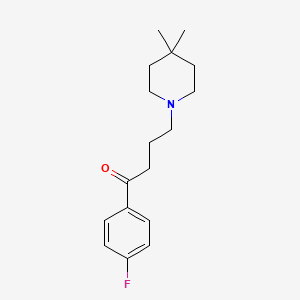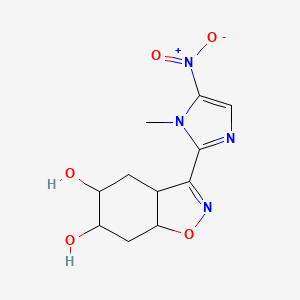
N-(((4-Chlorophenyl)amino)carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((4-Chlorophenyl)amino)carbonyl)benzamide: is an organic compound with the molecular formula C14H10Cl2N2O2. It is a derivative of benzamide and is characterized by the presence of a chlorophenyl group and an amino carbonyl group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From O-chlorobenzoyl chloride and P-chlorophenyl urea: This method involves the reaction of O-chlorobenzoyl chloride with P-chlorophenyl urea in the presence of a catalyst.
From O-chlorobenzamide and P-chloroaniline: Another method involves the reaction of O-chlorobenzamide with oxalyl chloride (or phosgene) to form O-chlorobenzoyl isocyanate, which is then reacted with P-chloroaniline.
Industrial Production Methods: The industrial production of N-(((4-Chlorophenyl)amino)carbonyl)benzamide typically follows the same synthetic routes as mentioned above, with optimizations for large-scale production. The reactions are carried out under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorophenyl group.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form various benzamide derivatives.
Common Reagents and Conditions:
Catalysts: Lewis acids such as ZrCl4 are commonly used as catalysts in the synthesis of benzamide derivatives.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- N-(((4-Chlorophenyl)amino)carbonyl)benzamide is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new pharmaceuticals .
Biology and Medicine:
- The compound has applications in the development of insecticides. It inhibits insect chitin synthesis, hindering larval development and leading to the death of the insect .
Industry:
Mecanismo De Acción
The primary mechanism of action of N-(((4-Chlorophenyl)amino)carbonyl)benzamide in its application as an insecticide involves the inhibition of chitin synthesis in insects. This inhibition prevents the proper formation of the exoskeleton, leading to the death of the larvae . The compound targets the enzymes involved in the chitin synthesis pathway, disrupting the normal development of the insect.
Comparación Con Compuestos Similares
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Comparison:
- N-(((4-Chlorophenyl)amino)carbonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its similar compounds, it has a higher efficacy in inhibiting chitin synthesis in insects .
- The presence of the 4-chlorophenyl group enhances its stability and effectiveness as an insecticide .
Propiedades
Número CAS |
57160-48-2 |
|---|---|
Fórmula molecular |
C14H10ClFN2O2 |
Peso molecular |
292.69 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)carbamoyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H10ClFN2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) |
Clave InChI |
LVQASSMMTYDEIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



